6-Methyl-1,6-diazaspiro[3.5]nonane
Description
6-Methyl-1,6-diazaspiro[3.5]nonane is a bicyclic spiro compound featuring two nitrogen atoms at positions 1 and 6 of the spiro-fused ring system. Its molecular formula is C₉H₁₆N₂, and it exists as a dihydrochloride salt (CAS: 870863-00-6) for enhanced solubility in aqueous media . The spiro architecture imparts conformational rigidity, making it valuable in medicinal chemistry, particularly for targeting sigma receptors (S1R/S2R) and central nervous system (CNS) disorders .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
8-methyl-1,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-3-8(7-10)4-5-9-8/h9H,2-7H2,1H3 |
InChI Key |
SHBFGCUTOICZDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,6-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by methylation to introduce the methyl group at the desired position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,6-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-Methyl-1,6-diazaspiro[3.5]nonane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 6-Methyl-1,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6,6-Dimethyl-1-azaspiro[3.5]nonane
2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Nitrogen atoms at positions 2 and 7 (vs. 1 and 6 in the target compound).
- Pharmacological Relevance: Derivatives like compound 4b (2,7-diazaspiro[3.5]nonane core) exhibit potent S1R agonism in vivo, reversing mechanical hypersensitivity in pain models .
- Key Differences :
- The altered nitrogen positions likely affect binding mode to sigma receptors. Molecular modeling suggests that the 2,7-diaza scaffold interacts with S1R’s hydrophobic pocket differently than the 1,6-diaza variant .
- Functionalization with benzyl or phenylpropane groups modulates subtype selectivity (S1R vs. S2R) .
7-Methyl-7-azaspiro[3.5]nonan-2-ol
2,6-Diazaspiro[3.5]nonane-6-carboxylic Acid Phenylmethyl Ester
- Structure : Features a benzyl ester group and carboxylic acid functionality.
- Molecular Formula : C₁₅H₂₀N₂O₂ (MW: 260.33) .
- Key Differences :
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Compounds
Pharmacological Insights
- Sigma Receptor Selectivity : The 1,6-diaza scaffold’s nitrogen arrangement may favor S2R binding, whereas 2,7-diaza derivatives show S1R agonism .
- In Vivo Efficacy : Compound 4b (2,7-diaza) demonstrated antiallodynic effects in pain models, suggesting the 1,6-diaza variant could be optimized for similar therapeutic outcomes .
Biological Activity
6-Methyl-1,6-diazaspiro[3.5]nonane is a bicyclic compound notable for its unique spirocyclic structure that incorporates two nitrogen atoms within a nonane framework. With a molecular formula of C8H14N2 and a molecular weight of approximately 140.23 g/mol, this compound has garnered attention for its potential therapeutic properties in various fields, particularly medicinal chemistry.
Chemical Structure and Properties
The compound's structure allows it to interact with biological targets, influencing enzyme activities and receptor interactions. Its methyl group enhances its chemical reactivity, making it a subject of interest in drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Recent studies have identified derivatives of diazaspiro compounds as potent inhibitors against the KRAS G12C mutation, a known driver of oncogenic alterations in human cancers. These derivatives have shown promising results in preclinical models, demonstrating dose-dependent antitumor effects .
- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor, which is crucial for developing treatments targeting specific metabolic pathways.
- Receptor Modulation : Interaction studies suggest that this compound can bind to various receptors, potentially modulating their activities and contributing to its therapeutic effects.
The biological activity of this compound is believed to stem from its ability to fit into the binding pockets of target proteins, thereby modulating their activity through inhibition or activation. This interaction can influence various cellular processes, including proliferation and differentiation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-Methyl-1,6-diazaspiro[3.5]nonane | Contains a methyl group | Similar structure but lacks additional functional groups |
| 1,6-Diazaspiro[3.5]nonane | Lacks the methyl group | Simpler structure without additional methyl |
| 1-Methyl-1,6-diazaspiro[3.5]nonanedihydrobromide | Contains bromide instead of chloride | Variation in halogen affects reactivity |
| Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Contains a benzyl ester group | Different functionalization affecting solubility and reactivity |
The structural characteristics confer distinct chemical properties and reactivity patterns that may enhance or inhibit biological activity.
Antitumor Efficacy
In a recent study focusing on KRAS G12C inhibitors derived from diazaspiro compounds, researchers reported that certain derivatives exhibited high metabolic stability and significant antitumor effects in xenograft mouse models. This highlights the potential application of this compound derivatives in cancer therapeutics.
Enzyme Interaction Studies
Further investigations have explored the binding affinities of this compound with various enzymes involved in metabolic pathways. These studies are crucial for elucidating the compound's potential as a therapeutic agent targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
